molecular formula C12H16O2 B14850595 4-(Cyclopropylmethoxy)-2-ethylphenol

4-(Cyclopropylmethoxy)-2-ethylphenol

Cat. No.: B14850595
M. Wt: 192.25 g/mol
InChI Key: HWMGWCXRGLVWSY-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-ethylphenol is an organic compound with the molecular formula C12H16O2. It is known for its role as a precursor in the synthesis of certain pharmaceutical agents, particularly in the production of beta-blockers like betaxolol . This compound features a phenol group substituted with a cyclopropylmethoxy group and an ethyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-(4-hydroxyphenyl)ethanol.

    Protection of Hydroxyl Group: The hydroxyl group is protected by reacting with benzyl bromide to form 2-(4-benzyloxyphenyl)ethanol.

    Formation of Cyclopropylmethoxy Group: The protected alcohol is then reacted with (bromomethyl)cyclopropane to introduce the cyclopropylmethoxy group, forming 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene.

    Deprotection: Finally, the benzyl protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-ethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitro and halogenated phenol derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-ethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-ethylphenol, particularly in its role as a precursor to betaxolol, involves its interaction with beta-adrenergic receptors. Betaxolol, derived from this compound, acts as a selective beta-1 adrenergic receptor blocker, reducing intraocular pressure in glaucoma patients by decreasing aqueous humor production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a precursor to betaxolol highlights its importance in medicinal chemistry and pharmaceutical applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-ethylphenol

InChI

InChI=1S/C12H16O2/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h5-7,9,13H,2-4,8H2,1H3

InChI Key

HWMGWCXRGLVWSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OCC2CC2)O

Origin of Product

United States

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